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1-Hydroxybutane-1,2,4-tricarboxylate

Enzyme kinetics substrate specificity antifungal drug target

1-Hydroxybutane-1,2,4-tricarboxylate (systematic name for the homoisocitrate trianion) is a chiral tricarboxylic acid metabolite that serves as the obligate substrate of homoisocitrate dehydrogenase (EC 1.1.1.87) in the fourth step of the fungal α-aminoadipate (AAA) pathway for lysine biosynthesis. The naturally occurring (1R,2S)-stereoisomer is produced from homocitrate via homoaconitase and is subsequently oxidatively decarboxylated to α-ketoadipate.

Molecular Formula C7H7O7-3
Molecular Weight 203.13 g/mol
Cat. No. B1233892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxybutane-1,2,4-tricarboxylate
Molecular FormulaC7H7O7-3
Molecular Weight203.13 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]
InChIInChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-3
InChIKeyOEJZZCGRGVFWHK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxybutane-1,2,4-tricarboxylate (Homoisocitrate) Procurement Guide for α-Aminoadipate Pathway Research


1-Hydroxybutane-1,2,4-tricarboxylate (systematic name for the homoisocitrate trianion) is a chiral tricarboxylic acid metabolite that serves as the obligate substrate of homoisocitrate dehydrogenase (EC 1.1.1.87) in the fourth step of the fungal α-aminoadipate (AAA) pathway for lysine biosynthesis [1]. The naturally occurring (1R,2S)-stereoisomer is produced from homocitrate via homoaconitase and is subsequently oxidatively decarboxylated to α-ketoadipate [2]. Unlike its positional isomer homocitrate (2-hydroxy-1,2,4-butanetricarboxylate), which bears the hydroxyl at the 2-position, homoisocitrate carries the hydroxyl at the 1-position, a structural distinction that fundamentally alters enzyme recognition and metabolic partitioning [3].

1
Strict HICDH Substrate

Required for fungal and bacterial homoisocitrate dehydrogenase assays; isocitrate and homocitrate cannot substitute.

2
AAA Pathway Research

Authentic intermediate for lysine biosynthesis studies in fungi; supports inhibitor screening and metabolic flux analysis.

3
Nitrogenase Probe

Homocitrate analog for FeMo-cofactor assembly studies; alters substrate reduction profile for mechanistic work.

Why Generic Tricarboxylate Analogs Cannot Substitute for 1-Hydroxybutane-1,2,4-tricarboxylate


Substituting homoisocitrate with structurally similar tricarboxylates—including its positional isomer homocitrate, isocitrate, or 3-isopropylmalate—leads to failed or aberrant enzymatic outcomes because homoisocitrate dehydrogenases (HICDHs) from pharmaceutically relevant fungi such as Saccharomyces cerevisiae and Candida albicans exhibit strict substrate specificity [1]. Even among bacterial HICDH isoforms with dual specificity, the catalytic preference varies dramatically: T. thermophilus HICDH favors isocitrate 20-fold over homoisocitrate, whereas D. radiodurans HICDH favors homoisocitrate 1.5-fold over isocitrate [2]. In nitrogenase FeMo-cofactor assembly, replacing homocitrate with homoisocitrate yields a dinitrogenase that reduces protons but cannot reduce N₂ or C₂H₂—a qualitative functional switch [3]. These data demonstrate that analog substitution is not predictable and must be experimentally validated for each biological system.

Target Compound
Homoisocitrate
Native substrate for fungal HICDH; strict recognition by active-site Arg/Ser geometry. Required for AAA pathway and nitrogenase analog studies.
Potential Substitute
Isocitrate / Homocitrate
Positional isomers may fail enzyme recognition; catalytic rate may be orders of magnitude lower. Substitution can produce inactive FeMo-cofactor or false-negative screening results.

Quantitative Differential Evidence for 1-Hydroxybutane-1,2,4-tricarboxylate vs. Closest Analogs


216-Fold Higher Catalytic Rate of Homoisocitrate vs. Isocitrate by S. cerevisiae HICDH

Homoisocitrate dehydrogenase from Saccharomyces cerevisiae (ScHICDH) oxidatively decarboxylates isocitrate as a slow substrate with a V/Et that is 216-fold lower than that measured with the native substrate homoisocitrate [1]. This massive kinetic penalty demonstrates that isocitrate cannot functionally substitute for homoisocitrate in this enzyme system, despite the two substrates differing only by the position of the hydroxyl group (C-1 vs. C-2). The dissociation constant of the Mg-homoisocitrate complex was determined to be 11 ± 2 mM under the same conditions [1].

216-Fold Rate
Head-to-head
V/Et homoisocitrate vs. isocitrate: 216-fold higher with native substrate
Massive kinetic discrimination; isocitrate cannot functionally substitute.
ScHICDH, pH 7.5, 25°C. Data to verify in target species.
Enzyme kinetics substrate specificity antifungal drug target

Strict Substrate Specificity of Fungal HICDH: Homoisocitrate Km = 73.7 μM with Zero Activity on Isocitrate

Recombinant homoisocitrate dehydrogenase from Candida albicans (CaHIcDH) exhibits strict substrate specificity for homoisocitrate, with no detectable activity toward isocitrate or 3-isopropylmalate [1]. The KM for homoisocitrate was 73.7 μM, kcat was 0.38 s⁻¹, and KM for NAD⁺ was 1.09 mM [1]. This is in direct contrast to bacterial HICDH from Thermus thermophilus, which catalyzes both homoisocitrate and isocitrate at similar efficiencies [2]. Strict specificity is also reported for Saccharomyces cerevisiae HICDH, as confirmed by both the BRENDA database [3] and the chemical mechanism study [4].

Strict Specificity
Head-to-head
CaHIcDH: homoisocitrate KM 73.7 μM, kcat 0.38 s⁻¹; isocitrate: no activity
Absolute requirement; only homoisocitrate supports fungal HICDH assays.
C. albicans enzyme; strict specificity confirmed.
Candida albicans strict specificity antifungal screening

Phylogenetic Divergence in Substrate Preference: 1.5-Fold vs. 20-Fold Selectivity Between Bacterial HICDH Orthologs

A direct cross-species comparison reveals that D. radiodurans HICDH (Dra-HICDH) prefers homoisocitrate to isocitrate by 1.5-fold, while T. thermophilus HICDH (Tth-HICDH) shows a 20-fold preference for isocitrate over homoisocitrate [1]. Km values for Dra-HICDH wild-type were 0.211 mM for homoisocitrate vs. 0.291 mM for isocitrate [1]. Deletion of Ala80 in Dra-HICDH inverted the preference to a 4-fold selectivity for isocitrate over homoisocitrate, while Arg87Val/Arg87Thr mutations eliminated activity toward isocitrate entirely while retaining homoisocitrate activity [1].

Selectivity Reversal
Head-to-head
Dra-HICDH: 1.5-fold for homoisocitrate; Tth-HICDH: 20-fold for isocitrate
Species-dependent preference; substrate choice must match enzyme source.
Mutagenesis data available; review organism-specific selectivity.
enzyme evolution substrate selectivity site-directed mutagenesis

Functional Divergence of Homoisocitrate vs. Homocitrate in Nitrogenase FeMo-Cofactor Assembly

In the in vitro iron-molybdenum cofactor (FeMo-co) synthesis system of nitrogenase, homocitrate is absolutely required for the formation of catalytically competent dinitrogenase capable of reducing N₂, C₂H₂, and protons [1]. When homoisocitrate replaces homocitrate in this system, the resulting dinitrogenase effectively catalyzes proton reduction but cannot reduce either C₂H₂ or N₂ [1]. This constitutes a qualitative, not merely quantitative, functional distinction: the single shift of the hydroxyl group from C-2 (homocitrate) to C-1 (homoisocitrate) abolishes nitrogenase's ability to reduce all substrates except protons [1][2]. Additionally, proton reduction by the homoisocitrate-containing dinitrogenase is not inhibited by CO, unlike the homocitrate-containing enzyme, indicating altered active-site geometry [2].

FeMo-co Switch
Head-to-head
Homoisocitrate-FeMo-co: proton reduction only; homocitrate: N₂, C₂H₂, H⁺ reduced
Qualitative functional change; not an interchangeable analog.
In vitro FeMo-co assembly, K. pneumoniae apodinitrogenase.
nitrogenase FeMo-cofactor substrate reduction selectivity

Potent Competitive Inhibition of HICDH by Thiahomoisocitrate (Ki = 97 nM) Demonstrates Unique Active-Site Geometry

A series of aza-, oxa-, and thia-analogues of homoisocitrate were synthesized and tested as inhibitors of Saccharomyces cerevisiae HICDH. The thia-analogue (thiahomoisocitrate) exhibited strong competitive inhibition with Ki = 97 nM, representing the most potent known inhibitor of this enzyme [1]. The high affinity of thiahomoisocitrate, which replaces the C-2 hydroxyl with a sulfur atom, exploits the precise geometry of the homoisocitrate binding pocket, and kinetic studies indicated that formation of the enolate intermediate plays an important role in inhibition [1]. By contrast, 3-carboxypropylidenemalate derivatives showed only moderate competitive inhibitory activity against the same enzyme [2].

Inhibitor Affinity
Head-to-head
Thiahomoisocitrate Ki = 97 nM (competitive); strongest known HICDH inhibitor
Validates unique active-site geometry; supports inhibitor screening design.
ScHICDH; reference inhibitor for assay benchmarking.
enzyme inhibitor design thiahomoisocitrate antifungal pharmacology

Molecular Basis for Differential Substrate Recognition: Arg85 Residue Controls Dual vs. Strict Specificity

The crystal structure of T. thermophilus HICDH in complex with homoisocitrate·Mg²⁺·NADH (2.5 Å resolution) revealed that Arg85 recognizes the distal carboxyl group of both homoisocitrate and isocitrate, enabling the dual substrate specificity of this bacterial enzyme [1]. In contrast, S. cerevisiae HICDH lacks an Arg residue at the corresponding position (Ser98 and Ser108 occupy this role) and cannot interact with the shorter distal carboxyl group of isocitrate, explaining its strict specificity for homoisocitrate [1]. This structural divergence—a single Arg-to-Ser substitution—determines whether the enzyme can accept isocitrate as a substrate, providing a molecular rationale for why fungal HICDHs are exclusively dependent on homoisocitrate [1].

Structural Basis
Class-level
Arg85 (TtHICDH) enables dual specificity; Ser98/108 in ScHICDH restricts to homoisocitrate
Crystal structure explains strict vs. dual specificity; guides protein engineering.
2.5 Å resolution; model interpretation.
crystal structure substrate recognition protein engineering

Validated Application Scenarios for 1-Hydroxybutane-1,2,4-tricarboxylate in Research and Industrial Settings


Antifungal Drug Discovery via HICDH Inhibition Screening

The AAA pathway is absent in humans, making HICDH a validated antifungal drug target. Homoisocitrate is the exclusive substrate for high-throughput screening of HICDH inhibitors against Candida albicans (KM = 73.7 μM, strict specificity) [1] and other pathogenic fungi. The 216-fold catalytic penalty observed when isocitrate is used with the S. cerevisiae enzyme [2] renders isocitrate-based screening assays unreliable. Inhibitor validation should benchmark against thiahomoisocitrate (Ki = 97 nM) as a positive control [3], and the prodrug TMCBMA, which targets CaHIcDH, serves as a reference antifungal compound [1].

Kinetic Characterization of HICDH Isoforms from Diverse Species

Homoisocitrate is required for accurate kinetic characterization of HICDH enzymes across species, because substrate preference varies dramatically: D. radiodurans HICDH prefers homoisocitrate 1.5-fold over isocitrate (Km = 0.211 mM), while T. thermophilus HICDH prefers isocitrate 20-fold over homoisocitrate [4]. Site-directed mutagenesis studies (e.g., Dra-HICDH Arg87Val, Ala80 deletion) further require homoisocitrate to quantify altered specificity ratios [4]. The crystal structure of TtHICDH complexed with homoisocitrate·Mg²⁺·NADH [5] provides an essential reference for interpreting mutant phenotypes.

Nitrogenase FeMo-Cofactor Structure-Function Studies

Homoisocitrate serves as a critical homocitrate analog in nitrogenase research: when incorporated into the FeMo-cofactor in vitro, it produces a dinitrogenase that selectively reduces protons but cannot reduce N₂ or C₂H₂, and its proton reduction activity is insensitive to CO inhibition [6]. This qualitative functional switch—from complete substrate reduction (homocitrate) to proton-only reduction (homoisocitrate)—makes homoisocitrate an indispensable probe for understanding how the organic acid component of FeMo-co modulates substrate access and reduction at the catalytic FeMo-co cluster [7].

Comparative Metabolomics and Lysine Pathway Flux Analysis

In metabolomic studies of the AAA pathway, homoisocitrate must be distinguished from its positional isomer homocitrate, as the two compounds occupy distinct metabolic nodes: homocitrate is the product of homocitrate synthase, while homoisocitrate is the substrate for HICDH [8]. The strict specificity of fungal HICDH for homoisocitrate (zero activity with isocitrate) [1] means that pathway flux measurements require homoisocitrate-specific detection methods. Homoisocitrate's role as a Saccharomyces cerevisiae metabolite [9] further supports its use as a reference standard in yeast metabolomics.

Application
Selection Property
Validation Focus
HICDH inhibition screening
Strict substrate specificity
Inhibitor benchmarking against reported tool compounds
Kinetic characterization across species
Organism-dependent substrate preference
Selectivity ratio verification with authentic homoisocitrate
Nitrogenase FeMo-cofactor studies
Functional divergence from homocitrate
Substrate reduction profile (N₂/C₂H₂ vs. H⁺) confirmation
AAA pathway metabolomics
Distinct metabolic node from homocitrate
Isomer-specific detection and flux measurement
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